N,O-Desethylene Linezolid
Overview
Description
N,O-Desethylene Linezolid is a derivative of the antibiotic Linezolid, which belongs to the oxazolidinone class of antibiotics. This compound is characterized by the removal of the ethylene group from the nitrogen and oxygen atoms in the Linezolid molecule. It has the molecular formula C14H18FN3O4 and a molecular weight of 311.31 g/mol . This compound is primarily used in research settings to study the metabolism and pharmacokinetics of Linezolid.
Mechanism of Action
Target of Action
N,O-Desethylene Linezolid, also known as Linezolid Impurity, is a derivative of Linezolid . Linezolid is an oxazolidinone antibiotic that primarily targets aerobic Gram-positive bacteria . Its primary target is the 23S ribosomal RNA of the 50S subunit . This subunit is essential for bacterial protein synthesis .
Mode of Action
Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . By doing so, it prevents the formation of the 70S initiation complex, which is essential for bacterial reproduction .
Biochemical Pathways
The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA, Linezolid inhibits the formation of the 70S initiation complex, thereby halting the protein synthesis process . This results in the bacteriostatic effect against both enterococci and staphylococci, and bactericidal effect against most isolates of streptococci .
Pharmacokinetics
Linezolid has a Cmin range of 2–10 mg/L . These patients are more vulnerable to linezolid adverse effects and drug interactions .
Result of Action
The result of Linezolid’s action is the inhibition of bacterial protein synthesis, leading to a halt in bacterial reproduction . This results in its bacteriostatic effect against both enterococci and staphylococci, and bactericidal effect against most isolates of streptococci .
Biochemical Analysis
Cellular Effects
It is known that Linezolid, a related compound, has been useful in controlling MRSA-related VAP infections . This suggests that N,O-Desethylene Linezolid may have similar effects on various types of cells and cellular processes.
Molecular Mechanism
The molecular mechanism of this compound is not well-understood. Linezolid, a related compound, is known to be a translation inhibitor. Its action consists of preventing the binding of aminoacyl-tRNA to the A-site of the large subunit of a ribosome . It is possible that this compound may have a similar mechanism of action.
Dosage Effects in Animal Models
Studies on Linezolid, a related compound, suggest that lower empiric doses in cardiosurgical patients may avoid toxicities .
Metabolic Pathways
It is known that Linezolid metabolism is primarily catalyzed by Cytochrome P450 2J2 and Cytochrome P450 4F2 .
Preparation Methods
The synthesis of N,O-Desethylene Linezolid involves several steps, starting from simple chemical precursors. One of the methods includes the continuous flow synthesis, which involves seven distinct chemical transformations without intermediate purification The final step involves the removal of the ethylene group using N,N-carbonyldiimidazole in dioxane at 150°C for five minutes .
Chemical Reactions Analysis
N,O-Desethylene Linezolid undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur with halogens or other nucleophiles under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N,O-Desethylene Linezolid is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Pharmacokinetic Studies: It is used to study the metabolism and clearance of Linezolid in the body.
Antibacterial Research: Researchers use this compound to investigate the antibacterial activity of Linezolid and its derivatives against various bacterial strains.
Drug Development: It serves as a reference compound in the development of new antibiotics and other therapeutic agents.
Biochemical Research: The compound is used in proteomics research to study protein interactions and functions.
Comparison with Similar Compounds
N,O-Desethylene Linezolid is unique due to its specific structural modification, which distinguishes it from other oxazolidinone antibiotics. Similar compounds include:
Linezolid: The parent compound, which has a broader spectrum of antibacterial activity.
Tedizolid: Another oxazolidinone antibiotic that is generally more effective and tolerable than Linezolid.
Cycloserine: An antibiotic with a different mechanism of action but similar structural features.
This compound’s uniqueness lies in its specific structural modification, which allows for detailed studies of Linezolid’s metabolism and pharmacokinetics.
Properties
IUPAC Name |
N-[[(5S)-3-[3-fluoro-4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O4/c1-9(20)17-7-11-8-18(14(21)22-11)10-2-3-13(12(15)6-10)16-4-5-19/h2-3,6,11,16,19H,4-5,7-8H2,1H3,(H,17,20)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAKSIHCULOSLI-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)NCCO)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80572730 | |
Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219708-30-1 | |
Record name | N-{[(5S)-3-{3-Fluoro-4-[(2-hydroxyethyl)amino]phenyl}-2-oxo-1,3-oxazolidin-5-yl]methyl}acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80572730 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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